molecular formula C7H4ClN3S B14877468 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole CAS No. 1491529-06-6

3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole

Cat. No.: B14877468
CAS No.: 1491529-06-6
M. Wt: 197.65 g/mol
InChI Key: ZODGSJXNDROXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-sulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.

    Catalysts: Palladium or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

    4-(Pyridin-4-yl)-1,2,5-thiadiazole: Lacks the chlorine substitution but has similar structural features.

    3-Chloro-1,2,5-thiadiazole: Lacks the pyridine ring but retains the chlorine and thiadiazole structure.

Uniqueness

The presence of both the chlorine atom and the pyridine ring in 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole gives it unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1491529-06-6

Molecular Formula

C7H4ClN3S

Molecular Weight

197.65 g/mol

IUPAC Name

3-chloro-4-pyridin-4-yl-1,2,5-thiadiazole

InChI

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H

InChI Key

ZODGSJXNDROXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NSN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.